Tert-butyl N-(4-hydroxypentan-2-yl)carbamate is an organic compound characterized by its carbamate functional group, which includes a tert-butyl group and a hydroxypentan-2-yl moiety. Its molecular formula is , and it has a molecular weight of approximately 203.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both hydroxy and carbamate functionalities, which can facilitate various chemical reactions.
Tert-butyl N-(4-hydroxypentan-2-yl)carbamate can be sourced from various chemical suppliers and is classified under carbamates, a group of compounds derived from carbamic acid. Carbamates are widely used in organic synthesis, pharmaceuticals, and agricultural chemicals due to their diverse biological activities and functional versatility.
The synthesis of tert-butyl N-(4-hydroxypentan-2-yl)carbamate typically involves several key steps:
The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors in industrial settings to enhance efficiency. The method tolerates various functional groups, making it versatile for different synthetic applications .
The structure of tert-butyl N-(4-hydroxypentan-2-yl)carbamate consists of a tert-butyl group attached to a carbamate functional group, which in turn is linked to a 4-hydroxypentan-2-yl moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 203.28 g/mol |
IUPAC Name | tert-butyl N-(4-hydroxypentan-2-yl)carbamate |
InChI | InChI=1S/C10H21NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
InChI Key | IENVVFATNUFQBP-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(C)O)NC(=O)OC(C)(C)C |
Tert-butyl N-(4-hydroxypentan-2-yl)carbamate can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and various nucleophiles like amines or alcohols for substitution reactions .
The mechanism of action for tert-butyl N-(4-hydroxypentan-2-yl)carbamate primarily revolves around its role as a protecting group in organic synthesis. The bulky tert-butyl group provides steric hindrance that prevents unwanted side reactions at the protected amine site. This selectivity allows for targeted reactions at other functional groups within the molecule.
The protecting group can be removed under acidic conditions, revealing the free amine for subsequent reactions, making it a valuable tool in multi-step syntheses.
Tert-butyl N-(4-hydroxypentan-2-yl)carbamate is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
The compound exhibits moderate solubility in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic tert-butyl group.
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Tert-butyl N-(4-hydroxypentan-2-yl)carbamate finds applications primarily in:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1